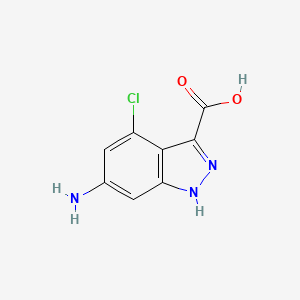

6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

The molecular formula of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is C8H6ClN3O2 . Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole. Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Applications De Recherche Scientifique

Antitumor Activity

6-Amino-4-chloro-1H-indazole-3-carboxylic acid: derivatives have been explored for their potential in cancer treatment. They are involved in the design and synthesis of compounds that exhibit inhibitory activities against various human cancer cell lines . For instance, certain derivatives have shown promising effects in inducing apoptosis and affecting cell cycles in leukemia cell lines by targeting specific pathways like the p53/MDM2 pathway .

Pharmaceutical Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. It has been used to create compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties . Its role in the development of new drugs is significant due to its versatility and reactivity.

Agrochemical Applications

In the agrochemical industry, derivatives of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid are utilized to develop compounds with potential use as pesticides or plant growth regulators. The indazole nucleus is particularly valuable for creating substances that can protect crops from pests and diseases .

Dyestuff Field

While specific information on the use of this compound in dyestuffs is limited, its chemical structure suggests potential utility in the synthesis of dyes. Indazole derivatives can be functionalized to produce colorants for various industrial applications due to their aromatic nature and the presence of reactive sites for further chemical modifications .

Enzyme Inhibition

Research has indicated that indazole derivatives can act as enzyme inhibitors, which is crucial for the development of treatments for diseases where enzyme regulation plays a significant role. By inhibiting specific enzymes, these compounds can modulate biological pathways, offering therapeutic benefits for conditions such as metabolic disorders and cancers .

Material Science

The indazole nucleus, present in 6-Amino-4-chloro-1H-indazole-3-carboxylic acid , is also being investigated for its potential applications in material science. This includes the development of novel materials with unique properties that could be used in various technologies and industries .

Mécanisme D'action

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and apoptosis, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It has been suggested that the 1h-indazole-3-amine structure, a common feature in indazole derivatives, is an effective hinge-binding fragment . In the case of the drug Linifanib, this structure binds effectively with the hinge region of tyrosine kinase . This interaction could potentially lead to the inhibition of kinase activity, thereby affecting cell proliferation and survival.

Biochemical Pathways

It has been suggested that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . These pathways play a crucial role in regulating cell death and division, and their disruption can lead to the death of cancer cells.

Result of Action

It has been suggested that indazole derivatives can exhibit promising inhibitory effects against certain cancer cell lines . For instance, one study found that a particular indazole derivative exhibited a promising inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia .

Safety and Hazards

While specific safety and hazard information for 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is not available in the retrieved papers, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

6-amino-4-chloro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZAEXCINRTQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646181 | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885519-31-3 | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)